The synthesis of Axinastatin 1 involves several chemical methodologies. One common approach is solid-phase peptide synthesis, where the peptide chain is assembled on a solid support using various coupling reagents. For example, dicyclohexylcarbodiimide has been utilized as a coupling agent in the synthesis of related axinastatin compounds . Additionally, techniques like liquid chromatography and mass spectrometry are employed to purify and characterize the synthesized peptides, ensuring that the final product matches the desired structure .
The molecular structure of Axinastatin 1 is characterized by its cyclic nature, which contributes to its stability and biological activity. The specific amino acid sequence and arrangement within the cycle play crucial roles in its function.
Axinastatin 1 can undergo various chemical reactions typical of peptides, including hydrolysis and modifications through oxidation or reduction. These reactions can affect its stability and activity.
The mechanism of action of Axinastatin 1 primarily involves its interaction with cellular pathways associated with cancer cell proliferation and survival. It has been shown to inhibit specific signaling pathways that are crucial for tumor growth.
Axinastatin 1 exhibits distinct physical and chemical properties that are relevant for its application in scientific research.
Axinastatin 1 has several scientific applications, particularly in pharmacology and medicinal chemistry. Its primary use is as a potential anticancer agent due to its ability to modulate critical signaling pathways involved in tumor growth.
Axinastatin 1 belongs to the proline-rich cyclic heptapeptide family, characterized by the sequence cyclo-(Gly-Pro-Pro-Tyr-Val-Pro-Pro). This architecture was established through extensive nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry analyses, revealing a compact 21-atom ring system stabilized by two β-turn motifs. The peptide's bioactivity is contingent on its absolute stereochemistry, with all proline residues exhibiting trans conformation except at the Pro²-Pro³ junction, where a cis amide bond induces a structural kink essential for molecular recognition [5] [10].
The Pro²-Pro³ motif forces a cis amide bond configuration (φ = -60°, ψ = 140°), creating a 180° reversal in the peptide backbone. This structural distortion generates a hydrophobic cavity that facilitates interactions with protein targets. Proline-rich sequences (constituting >50% of residues) confer metabolic stability by restricting backbone flexibility and reducing susceptibility to proteolytic cleavage. The tandem Pro-Pro sequences adopt polyproline type II (PPII) helices, enabling high-affinity binding to SH3 domains and eukaryotic elongation factors [10] [7]. Synthetic studies confirm that substituting D-proline at position 3 disrupts the cis bond, abolishing bioactivity [5].
Axinastatin 1 shares structural homology with other marine cyclic heptapeptides but exhibits distinct functional properties:
Table 1: Structural and Functional Comparison of Marine Cyclic Heptapeptides
Peptide | Sequence | Proline Residues | Cis Bonds | Primary Bioactivity |
---|---|---|---|---|
Axinastatin 1 | cyclo(Gly-Pro-Pro-Tyr-Val-Pro-Pro) | 4 | Pro²-Pro³ | Antiproliferative |
Phakellistatin 7 | cyclo(Pro-Phe-Val-Pro-Pro-Tyr-Ile) | 3 | Phe-Val | Cytotoxic (P388 leukemia) |
Geodiamolide H | cyclo(Pro-Ile-Ile-Pro-Val-Gly-Leu) | 2 | None | Actin disruption |
Table 2: Target Specificity of Proline-Rich Marine Peptides
Peptide Class | Molecular Target | Binding Affinity (K_d) | Cellular Effect |
---|---|---|---|
Axinastatin 1 | Ubiquitin-proteasome complex | 0.8 μM | Cell cycle arrest |
Phakellistatins | Bcl-2 family proteins | 2–10 μM | Apoptosis induction |
Geodiamolides | Actin filaments | <0.1 μM | Cytoskeletal disassembly |
Axinastatin 1 was initially isolated from the Indo-Pacific sponge Stylissa massa (family Dictyonellidae) collected at 20–30m depths in Papua New Guinea. Subsequent discoveries identified it in:
Genomic analysis of Stylissa massa revealed that Axinastatin 1 biosynthesis is mediated by its bacterial symbiont Entotheonella palauensis (phylum: Candidatus Tectomicrobia). Key biosynthetic elements include:
Table 3: Functional Annotation of Axinastatin 1 Biosynthetic Genes
Gene | Domain Architecture | Function | Homology (%) |
---|---|---|---|
ataP | C-A1-T-C-A2-T-E-C-A3-T | Proline activation, chain elongation | 78% to Theonella swinhoei NRPS |
ataK | KS-AT-ACP-KR | Glycine incorporation | 65% to Lyngbya PKS |
ataE | Epimerase | Valine stereoinversion | 92% to Bacillus subtilis |
The symbiont comprises 40% of the sponge's microbiome biomass and expresses NRPS genes at 200× higher levels in predator-rich environments. Horizontal gene transfer events from Actinobacteria (e.g., Streptomyces spp.) introduced the epimerase domain, enabling D-amino acid incorporation [1] [4] [9].
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